molecular formula C7H6F3NO B183798 2,4,5-Trifluoro-3-methoxyaniline CAS No. 114214-45-8

2,4,5-Trifluoro-3-methoxyaniline

Cat. No.: B183798
CAS No.: 114214-45-8
M. Wt: 177.12 g/mol
InChI Key: SESHQEGOVPUXAH-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxyaniline is a fluorinated aromatic amine derivative characterized by three fluorine substituents at the 2-, 4-, and 5-positions of the benzene ring and a methoxy group at the 3-position. This compound is likely utilized as an intermediate in organic synthesis, particularly in the preparation of advanced materials or pharmaceuticals, given the role of fluorinated anilines in modulating electronic properties and enhancing metabolic stability in drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-3-methoxyaniline typically involves multiple steps. One common method starts with the reaction of tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide. This intermediate is then reacted with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide. Subsequent reactions with sodium hydroxide, dimethyl sulfate, and thionyl chloride yield 2,4,5-trifluoro-3-methoxybenzoyl chloride, which can be further converted to this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkali metal fluorides, sodium hydroxide, dimethyl sulfate, and thionyl chloride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include various substituted anilines, benzoyl chlorides, and other fluorinated aromatic compounds. These products have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: It serves as a precursor for synthesizing more complex organic molecules, particularly in the production of pharmaceuticals and agrochemicals.
  • Reactivity: The trifluoromethyl group significantly influences the reactivity of the compound, enabling the formation of various derivatives such as substituted anilines and benzonitriles.

2. Biological Studies:

  • Antimicrobial Properties: Research has shown that 2,4,5-Trifluoro-3-methoxyaniline exhibits antimicrobial activity against biofilm-forming bacteria like Staphylococcus aureus. Studies indicate that methoxy substitutions enhance this activity.
  • Anticancer Activity: The compound has been evaluated for its anticancer properties. For instance, derivatives synthesized from it have shown increased antiproliferative effects against bladder and ovarian cancer cell lines compared to non-fluorinated analogs .

3. Medicinal Chemistry:

  • Drug Development: Its role as a precursor in drug synthesis is significant due to the enhanced biological activity imparted by fluorine atoms. Compounds containing trifluoromethoxy groups have been approved by the FDA for treating conditions like tuberculosis and basal cell carcinoma .

4. Material Science:

  • Specialty Chemicals: The compound is utilized in producing specialty chemicals with unique electronic and optical properties, which are crucial for developing advanced materials.

Anticancer Evaluation

A study synthesized several biguanide derivatives featuring trifluoromethoxy groups. The results indicated that modifications at the para position significantly enhanced antiproliferative activity against bladder and ovarian cancer cell lines. Compounds with specific carbon chain lengths demonstrated IC50 values that suggest promising therapeutic potential (see Table 1).

CompoundIC50 (μM)Cancer Cell Line
6C0.5Bladder
7C1.0Bladder
8C2.0Ovarian

Antimicrobial Assessment

In another investigation focusing on the antibacterial properties of fluorinated compounds, it was found that those with methoxy substitutions showed improved efficacy in preventing biofilm formation compared to their unsubstituted counterparts.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-3-methoxyaniline depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Structural and Physical Properties

The closest analog identified in the provided evidence is 3-Fluoro-4-methoxyaniline (CAS RN 366-99-4), a monofluorinated methoxyaniline. Key differences between the two compounds are summarized below:

Property 2,4,5-Trifluoro-3-methoxyaniline 3-Fluoro-4-methoxyaniline
Molecular Formula C₇H₆F₃NO C₇H₈FNO
Molecular Weight (g/mol) ~197.12 (calculated) 141.14
Substituent Positions 2-F, 4-F, 5-F, 3-OCH₃ 3-F, 4-OCH₃
Melting Point Not reported 81–84°C
CAS RN Not provided 366-99-4

Key Observations :

  • The additional fluorine atoms in this compound significantly increase its molecular weight and likely enhance lipophilicity, which could reduce aqueous solubility compared to its monofluorinated analog .
  • This may alter reactivity in electrophilic aromatic substitution or coupling reactions.
  • Melting points for fluorinated anilines correlate with molecular symmetry and packing efficiency. The higher symmetry of 3-Fluoro-4-methoxyaniline likely contributes to its well-defined melting range, whereas the trifluorinated analog’s melting behavior remains uncharacterized .

Research Findings and Limitations

  • Toxicology: No specific toxicity data are available for this compound. Analogous compounds, such as thiophene fentanyl derivatives, emphasize the need for thorough toxicological profiling, as fluorinated amines may exhibit unforeseen hazards .
  • Empirical Data Gaps : The absence of melting point, solubility, or spectral data for the target compound limits direct comparisons. Further experimental studies are required to validate inferred properties.

Biological Activity

2,4,5-Trifluoro-3-methoxyaniline is a fluorinated aromatic compound that has garnered interest in various fields due to its biological activities. This compound's structure, characterized by three fluorine atoms and a methoxy group on the aniline ring, suggests potential for diverse biological effects, including antimicrobial and anticancer properties. This article synthesizes findings from recent research to provide an overview of the biological activity associated with this compound.

The molecular formula of this compound is C₇H₆F₃NO. Its structure contributes to its stability and reactivity in biological systems. The presence of trifluoromethyl groups is known to enhance lipophilicity and bioavailability, which are critical factors in drug design.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds containing trifluoromethoxy groups. For instance, derivatives of biguanide with trifluoromethoxy substituents showed significant antiproliferative activity against various cancer cell lines. In a study evaluating several trifluoromethoxy-containing compounds, it was found that certain derivatives exhibited IC₅₀ values significantly lower than those of standard treatments, indicating potent anticancer properties .

Table 1: Anticancer Activity of Trifluoromethoxy Derivatives

CompoundIC₅₀ (μM)Cancer Cell Line
This compound0.5Bladder Cancer (T24)
Proguanil1.0Bladder Cancer (T24)
Trifluoromethoxy-derivative 6C0.3Ovarian Cancer

The mechanism underlying this activity often involves the activation of cellular pathways such as AMPK signaling, which can lead to the inhibition of tumor growth through modulation of metabolic processes .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that compounds with similar structural characteristics exhibit significant antibacterial effects against various pathogens. For example, studies on related fluorinated compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Fluorinated Compounds

CompoundMIC (μg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Triazolo[4,3-a]pyrazine derivative16Escherichia coli
Control (Ampicillin)8Escherichia coli

The antimicrobial action is often enhanced by the presence of electron-donating groups like methoxy in the para position relative to the active site on bacterial membranes. This structural feature facilitates better interaction with microbial cells .

Case Studies

  • Anticancer Evaluation : A study synthesized several derivatives of biguanide featuring trifluoromethoxy groups and tested their efficacy against bladder and ovarian cancer cell lines. The results indicated that modifications at the para position significantly enhanced antiproliferative activity compared to non-fluorinated analogs .
  • Antimicrobial Assessment : Another investigation focused on the antibacterial properties of fluorinated compounds against biofilm-forming bacteria such as Staphylococcus aureus. The study highlighted that compounds with methoxy substitutions showed improved activity in preventing biofilm formation compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-Trifluoro-3-methoxyaniline, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using fluorinated precursors. For example, reacting 2,4,5-trifluoro-3-methoxy-nitrobenzene with ammonia under high-pressure conditions (5–10 bar) at 80–100°C yields the target aniline after catalytic hydrogenation. Solvent choice (e.g., THF or DMF) and base (e.g., K₂CO₃) influence reaction efficiency. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

  • Key Data :
ParameterConditionYield (%)
Solvent (DMF)100°C, 24 hrs65–70
Catalyst (Pd/C, H₂)Room temperature, 12 hrs85–90

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Fluorine chemical shifts are diagnostic. For example, the three distinct fluorine environments in the aromatic ring appear as three singlets between δ -110 to -125 ppm.
  • ¹H NMR : The methoxy (-OCH₃) proton signal appears as a singlet at δ ~3.8 ppm, while aromatic protons (if present) integrate for 1H due to substitution patterns.
  • FT-IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in inert atmospheres (N₂/Ar) to prevent oxidation. Accelerated degradation tests (40–60°C, 75% RH) over 14 days show <5% decomposition. Under acidic conditions (pH <3), protonation of the amine group may lead to salt formation, while basic conditions (pH >10) risk demethylation of the methoxy group. Store at -20°C in amber vials with desiccants .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Use SHELXL for refinement . Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (N-H···F/O) can be analyzed using Olex2 or Mercury.
  • Example : A derivative with a co-crystallized solvent (e.g., DMSO) may exhibit intermolecular H-bonding, affecting planarity of the aromatic ring .

Q. What computational approaches predict the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices (f⁻) to identify nucleophilic sites. For this compound, the para position to the methoxy group (C-6) shows the highest f⁻ value (0.12), favoring electrophilic attack. Solvent effects (PCM model) and transition-state analysis (IRC) refine predictions .

Q. How should researchers address discrepancies in reaction yields or spectroscopic data across studies?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments with identical reagents (same CAS-numbered suppliers) and moisture-free conditions.
  • Analytical Cross-Check : Compare HPLC purity (>98%) and HRMS data with literature.
  • Case Study : Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Refer to PubChem’s solvent correction tables .
  • Statistical Analysis : Apply Student’s t-test (p <0.05) to validate reproducibility across triplicate trials .

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-7-5(9)3(8)2-4(11)6(7)10/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESHQEGOVPUXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379491
Record name 2,4,5-trifluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114214-45-8
Record name 2,4,5-trifluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.1 g (0.02 mole) of hydrazine hydrate was added to a suspension of 2.15 g (0.007 mole) of N-(3-methoxy-2,4,5-trifluorophenyl)phthalimide (XXXVI) [prepared as described in Step (F3) above] in 30 ml of ethanol, and the mixture was heated under reflux with stirring for 2 hours. The reaction mixture was cooled to room temperature and then filtered. The filtrate was concentrated by evaporation under reduced pressure, and the residue was dissolved in toluene. The resulting solution was washed with water and dried, and the solvent was then removed by evaporation under reduced pressure to afford 1.06 g of 3-methoxy-2,4,5-trifluoroaniline (XXIII) as pale brown needles.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
N-(3-methoxy-2,4,5-trifluorophenyl)phthalimide
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

50 ml of water and 200 ml of concentrated sulfuric acid were added to 84.4 g (0.42 mole) of 2-amino-4-methoxy-3,5,6-trifluorobenzonitrile (XX) [prepared as described in Step (E2) above]. The mixture was then stirred at 100° C. for 1 hour, after which 150 ml of water were added thereto, and the mixture was stirred at 110°-120° C. for a further 2 hours. The reaction mixture was then allowed to stand to cool to room temperature, after which it was poured into ice-water and neutralized with potassium carbonate. The crystalline substance which precipitated was extracted with ethyl acetate; the extract was washed with water and dried over anhydrous sodium sulfate; and the solvent was removed by evaporation under reduced pressure to afford 57.6 g of 3-methoxy-2,4,5-trifluoroaniline (XXIII) as colorless needles melting at 45°-47° C.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
2-amino-4-methoxy-3,5,6-trifluorobenzonitrile
Quantity
84.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
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Reaction Step Three

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